N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a sulfanylacetamide moiety and a 1-naphthyl group. The thienopyrimidine scaffold is analogous to purine bases, enabling interactions with enzymatic ATP-binding sites, particularly in tyrosine kinase receptors .
Properties
Molecular Formula |
C22H19N3OS2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H19N3OS2/c26-19(25-17-10-5-7-14-6-1-2-8-15(14)17)12-27-21-20-16-9-3-4-11-18(16)28-22(20)24-13-23-21/h1-2,5-8,10,13H,3-4,9,11-12H2,(H,25,26) |
InChI Key |
ALGGIYNTEMOAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide (CAS Number: 338424-27-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3OS2, with a molecular weight of 405.54 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structural representation can be summarized as follows:
- Molecular Structure :
- SMILES: O=C(Nc1cccc2c1cccc2)CSc1ncnc2c1c1CCCCc1s2
Antitumor Activity
This compound exhibits promising antitumor properties. A study demonstrated that derivatives of thieno[2,3-d]pyrimidines possess significant inhibitory effects on various cancer cell lines. For instance, compounds related to this structure showed IC50 values below 40 nM against specific cancer cell lines, indicating strong antiproliferative effects .
The mechanism of action involves the inhibition of key enzymes and pathways associated with cancer progression. Notably, compounds with similar structures have been shown to inhibit VEGF receptor tyrosine kinases, which play a critical role in tumor angiogenesis . Additionally, the thieno[2,3-d]pyrimidine moiety facilitates interactions with critical residues in target proteins, enhancing binding affinity and specificity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the naphthyl and thieno groups can significantly affect potency:
| Modification | Effect on Activity |
|---|---|
| Naphthyl substitution | Increased binding affinity |
| Thieno ring modifications | Enhanced antitumor activity |
| Acetamide group | Critical for maintaining biological activity |
Case Studies and Experimental Findings
Several studies have evaluated the biological efficacy of compounds related to this compound:
- Antiproliferative Studies :
- Enzyme Inhibition :
- Comparative Analysis :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A naphthyl group.
- A thieno[2,3-d]pyrimidine moiety.
- A sulfanyl linkage to an acetamide group.
Synthesis methods for this compound typically involve multi-step organic reactions that incorporate thieno[2,3-d]pyrimidine derivatives as key intermediates. For example, the synthesis may start with the formation of a thieno[2,3-d]pyrimidine scaffold followed by sulfanylation and subsequent acetamide formation through coupling reactions.
Research indicates that N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents indicates potential activity against various cancer types. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness in inhibiting cell growth in cancer lines with IC50 values often below 40 nM .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Studies have highlighted its potential as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, which are crucial targets in cancer therapy .
- Antimicrobial Activity : Similar compounds have exhibited significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could also possess similar effects .
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives, compounds structurally related to this compound demonstrated potent activity against human cancer cell lines. The most active derivatives showed IC50 values below 40 nM in cell proliferation assays .
Case Study 2: Enzyme Inhibition
Research focused on dual inhibitors of thymidylate synthase and dihydrofolate reductase revealed that compounds with similar structural motifs effectively inhibited these enzymes without requiring polyglutamylation for activity. This characteristic enhances their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity
The compound shares structural homology with derivatives reported in and . Key comparisons include:
- Unlike 25, which incorporates a triazine ring for DNA intercalation, the target compound lacks this feature, suggesting a more focused kinase-inhibitory profile . Compared to 5-FU prodrugs (), the thienopyrimidine core may reduce off-target toxicity by avoiding direct DNA incorporation, a common issue with 5-FU .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity: The 1-naphthyl group increases logP compared to 24 (predicted logP ~3.5 vs.
- Metabolic Stability : Sulfanyl groups are prone to oxidation, necessitating structural optimization (e.g., methyl substitutions) to prolong half-life, as seen in cyclopenta[b]thiophene derivatives .
- Toxicity: Unlike 5-FU, which causes severe gastrointestinal and hematological toxicity due to nonspecific cell targeting, thienopyrimidine derivatives may offer selective kinase inhibition, reducing adverse effects .
Preparation Methods
Microwave-Assisted Synthesis
Source alludes to accelerated protocols using microwave irradiation (100°C, 30 min), though yields drop to 65% due to thermal decomposition.
One-Pot Methods
Combining thiol generation and substitution in a single step (e.g., using Lawesson’s reagent) reduces purification steps but requires stringent temperature control.
Industrial-Scale Considerations
Patent emphasizes cost-effective ligand recycling and flow chemistry for kilogram-scale production. Key adjustments include:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N1-(1-naphthyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide, and how is its purity validated?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition to introduce triazole moieties or peptide coupling reactions to form amide bonds. For example, thieno[2,3-d]pyrimidine intermediates are functionalized with sulfanylacetamide groups via nucleophilic substitution or coupling reagents like HATU/DCC . Purity is validated using HPLC (>95%) , while structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.69 ppm for pyrimidine protons) and LC-MS (e.g., [M+H]+ at m/z 376.0) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s stability under experimental conditions?
Key techniques include:
- ¹H NMR in DMSO-d₆ to monitor proton environments (e.g., acetamide NH at δ 9.91 ppm) .
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfur (C-S, ~600–700 cm⁻¹) functional groups .
- LC-MS for molecular ion verification and degradation product detection .
- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition above 200°C) .
Advanced: How do structural modifications (e.g., naphthyl vs. phenyl substituents) impact the compound’s antimicrobial efficacy?
Replacing phenyl with 1-naphthyl enhances lipophilicity, improving membrane penetration in Gram-negative bacteria like Pseudomonas aeruginosa. In a study, N-(4-isopropylphenyl)acetamide derivatives showed MIC values of 2–4 µg/mL against S. aureus, compared to >16 µg/mL for phenyl analogs. This aligns with docking results indicating stronger hydrophobic interactions with bacterial TrmD enzyme active sites . However, excessive bulkiness (e.g., cyclohepta rings) may reduce solubility, necessitating substituent optimization .
Advanced: What computational strategies are used to predict target binding modes, and how do they correlate with experimental IC50 values?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed to model interactions with targets like Schistosoma mansoni proteases (SmCD1) or bacterial TrmD. For example, a thieno[2,3-d]pyrimidine derivative showed an IC50 of 102.5 µM against SmCD1, correlating with predicted hydrogen bonds between the acetamide carbonyl and protease Asp138 . Free energy calculations (MM-PBSA) further refine affinity predictions .
Advanced: How can researchers address contradictions in reported antimicrobial activity across studies?
Discrepancies often arise from strain-specific resistance (e.g., P. aeruginosa PAO1 vs. clinical isolates) or assay conditions (e.g., broth microdilution vs. agar diffusion). To resolve these:
- Standardize protocols using CLSI guidelines for MIC determination.
- Compare time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
- Validate target engagement via enzymatic assays (e.g., TrmD inhibition vs. whole-cell activity) .
Advanced: What in vitro cancer models are suitable for evaluating antitumor activity, and what mechanistic insights do they provide?
NCI-60 cell line screening identifies selective cytotoxicity. For instance, thiopyrano[2,3-d]thiazole analogs inhibited leukemia cells (CCRF-CEM) at IC50 = 0.8 µM via tubulin polymerization disruption . COMPARE analysis links activity profiles to known mechanisms (e.g., topoisomerase inhibition), while apoptosis assays (Annexin V/PI staining) confirm cell death pathways .
Advanced: How can SAR-guided design improve protease inhibition potency?
Based on SmCD1 IC50 data (102.5 µM for compound 19):
- Introduce electron-withdrawing groups (e.g., -CF₃) on the naphthyl ring to enhance hydrogen bonding with protease active sites .
- Optimize the sulfanyl linker length to balance flexibility and binding entropy .
- Replace acetamide with sulfonamide to exploit additional polar interactions (e.g., with catalytic Ser/Thr residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
